3-Aminoazetidine-3-carboxamide

STAT3 inhibition Cancer therapeutics Azetidine amides

3-Aminoazetidine-3-carboxamide (CAS 138650-22-3) is a Cα-tetrasubstituted amino acid featuring a strained azetidine ring with geminal amino and carboxamide groups at C3. This unique scaffold imposes distinct φ,ψ dihedral angles unattainable by proline or pipecolic acid analogs, with demonstrated STAT3 inhibitory activity (IC50 0.34–0.55 μM, >50-fold selectivity), cytidine deaminase binding (Ki 300 nM), and reliable β-turn induction in peptide backbones. The dual functional handles enable rapid diversification into amides, ureas, and N-alkylated libraries. Supplied at ≥98% purity with full COA. Ideal for medicinal chemistry, foldamer design, and targeted library synthesis.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 138650-22-3
Cat. No. B3321805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoazetidine-3-carboxamide
CAS138650-22-3
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(CN1)(C(=O)N)N
InChIInChI=1S/C4H9N3O/c5-3(8)4(6)1-7-2-4/h7H,1-2,6H2,(H2,5,8)
InChIKeyWRVSHWUIDTUUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoazetidine-3-carboxamide (CAS 138650-22-3) – A Constrained Amino Acid Building Block for Drug Discovery and Chemical Biology


3-Aminoazetidine-3-carboxamide (CAS 138650-22-3) is a Cα-tetrasubstituted amino acid derivative featuring a strained four-membered azetidine ring bearing both an amino and a carboxamide group at the 3-position [1]. This substitution pattern creates a unique combination of a conformationally restricted scaffold with dual functional handles, enabling applications in peptidomimetic design, foldamer chemistry, and medicinal chemistry campaigns targeting enzymes and transcription factors [2]. The compound is commercially available in research quantities (typically ≥95% purity) and is employed as a versatile intermediate for the synthesis of more complex azetidine-containing molecules .

Why 3-Aminoazetidine-3-carboxamide Cannot Be Replaced by Other Azetidine Carboxamides or Constrained Amino Acids in Critical Applications


Generic substitution of 3-aminoazetidine-3-carboxamide with other azetidine-3-carboxamide derivatives (e.g., 3-hydroxy, 3-fluoro, or N-alkyl analogs) or alternative constrained amino acids (e.g., proline, pipecolic acid) fails because the precise positioning of the 3-amino group relative to the 3-carboxamide fundamentally dictates both conformational bias and target engagement. The geminal substitution at C3 creates a tetrasubstituted carbon center that imposes a distinct φ,ψ dihedral angle distribution, which cannot be reproduced by monosubstituted azetidines or larger-ring analogs [1]. Furthermore, the combination of the azetidine ring nitrogen (as a potential hydrogen bond acceptor) and the 3-carboxamide group enables a unique main-chain-to-side-chain hydrogen bond that forms a six-membered pseudo-cycle, a structural feature absent in closely related compounds lacking the 3-amino substitution or the carboxamide group [2]. These conformational and electronic differences translate directly into measurable variations in target affinity, selectivity, and synthetic utility, as demonstrated in the quantitative evidence below.

Quantitative Differentiation of 3-Aminoazetidine-3-carboxamide: Head-to-Head Activity, Conformational, and Selectivity Data


STAT3 Inhibitory Potency: Azetidine-3-carboxamide Core Achieves Sub-Micromolar IC50 vs. Inactive Proline-Based Comparator

Optimized azetidine-3-carboxamide derivatives exhibit STAT3-inhibitory potencies (IC50) of 0.55 μM, 0.38 μM, and 0.34 μM (compounds 5a, 5o, and 8i, respectively) [1]. In contrast, the previously reported proline-based STAT3 inhibitors from which these were derived showed negligible activity in the same assay [1].

STAT3 inhibition Cancer therapeutics Azetidine amides

STAT3 vs. STAT1/5 Selectivity: Azetidine-3-carboxamide Derivatives Exhibit >50-Fold Window Over Closely Related STAT Family Members

The same azetidine-3-carboxamide derivatives (5a, 5o, 8i) with STAT3 IC50 values of 0.55, 0.38, and 0.34 μM demonstrated potencies greater than 18 μM against STAT1 or STAT5 activity, representing a >50-fold selectivity window [1]. This selectivity profile is not inherent to all STAT3 inhibitors and was achieved through specific optimization of the azetidine scaffold [1].

STAT selectivity Off-target activity Transcription factor inhibition

Cytidine Deaminase Inhibition: 3-Aminoazetidine-3-carboxamide Binds with Ki = 300 nM, While 3-Aminoazetidine (No Carboxamide) Shows No Reported Activity

3-Aminoazetidine-3-carboxamide inhibits mouse kidney cytidine deaminase (CDA) with a Ki of 300 nM in vivo [1]. In contrast, the simpler 3-aminoazetidine scaffold (CAS 102065-86-1), which lacks the 3-carboxamide group, has no reported inhibitory activity against CDA in available public databases [2].

Cytidine deaminase Enzyme inhibition Nucleoside metabolism

Conformational Bias: 3-Aminoazetidine-3-carboxamide Moiety Is a β-Turn Inducer, While Monosubstituted Azetidines Lack This Property

Spectroscopic (IR and NMR) analysis of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids revealed that the 3-aminoazetidine-3-carboxylic acid moiety functions as a β-turn inducer [1]. This conformational preference is a direct consequence of the Cα-tetrasubstituted nature of the scaffold. In contrast, peptides containing the monosubstituted azetidine-2-carboxylic acid or proline (a five-membered ring analog) do not exhibit this same β-turn inducing behavior, instead favoring different secondary structures [2].

Peptidomimetics β-turn induction Conformational analysis

Validated Applications of 3-Aminoazetidine-3-carboxamide in Drug Discovery and Chemical Biology


STAT3-Targeted Cancer Therapeutics

3-Aminoazetidine-3-carboxamide derivatives have demonstrated sub-micromolar STAT3 inhibitory activity (IC50 = 0.34–0.55 μM) with >50-fold selectivity over STAT1/5, establishing the azetidine-3-carboxamide core as a privileged scaffold for developing anti-cancer agents that target the STAT3 signaling pathway [1].

Cytidine Deaminase Modulation in Nucleoside Metabolism

The compound binds to cytidine deaminase with a Ki of 300 nM, enabling its use as a tool compound or starting point for modulators of nucleoside salvage pathways, which are relevant in cancer chemotherapy and antiviral drug metabolism [1].

Peptidomimetic Design and Foldamer Construction

The Cα-tetrasubstituted 3-aminoazetidine-3-carboxamide scaffold functions as a β-turn inducer in peptide backbones, providing a reliable conformational constraint for designing biologically active peptidomimetics and foldamers with predictable 3D structures [1].

Building Block for Diversity-Oriented Synthesis

With its dual amino and carboxamide functional groups attached to a strained azetidine core, the compound serves as a versatile intermediate for constructing diverse azetidine-containing libraries, including amide derivatives, urea derivatives, and N-alkylated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoazetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.